(3r,5r)-Piperidine-3,4,5-triol
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Overview
Description
(3r,5r)-Piperidine-3,4,5-triol is a piperidine derivative characterized by the presence of three hydroxyl groups at the 3rd, 4th, and 5th positions of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r)-Piperidine-3,4,5-triol can be achieved through several methods. One common approach involves the reduction of 6-cyano-(5r)-hydroxy-3-oxohexanoic acid tert-butyl ester using a recombinant ketone reductase enzyme. This reaction is carried out in the presence of cofactors such as NAD/NADH or NADP/NADPH and a hydrogen donor like isopropanol. The reaction conditions typically involve a pH range of 6.5 to 7.5 in an aqueous buffer solution .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of recombinant enzymes allows for the reduction of the starting material under mild conditions, avoiding the need for hazardous reagents and extreme temperatures. This method also simplifies the purification process by minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(3r,5r)-Piperidine-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can act as nucleophiles or be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl groups to carbonyl compounds.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl compounds back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperidine-3,4,5-trione, while reduction can regenerate the original triol.
Scientific Research Applications
(3r,5r)-Piperidine-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for various biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to naturally occurring bioactive molecules.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3r,5r)-Piperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: This compound shares a similar piperidine core but differs in the substitution pattern, which can lead to different chemical and biological properties.
(3R,4R,5R)-5-(Hydroxymethyl)-1-(3-phenylpropyl)piperidine-3,4-diol: Another piperidine derivative with additional functional groups that may influence its reactivity and applications.
Uniqueness
(3r,5r)-Piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C5H11NO3 |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
(3R,5R)-piperidine-3,4,5-triol |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
RMCNETIHECSPMZ-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CN1)O)O)O |
Canonical SMILES |
C1C(C(C(CN1)O)O)O |
Origin of Product |
United States |
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